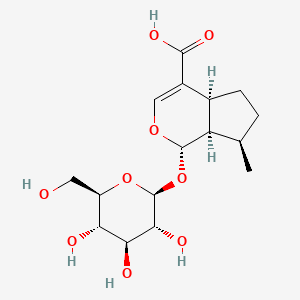

8-Epideoxyloganic acid

Description

This compound has been reported in Scyphiphora hydrophyllacea, Pedicularis artselaeri, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFHNSGLYXPNG-PKUPRILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347495 | |

| Record name | 8-Epideoxyloganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88668-99-9 | |

| Record name | 8-Epideoxyloganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of 8-Epideoxyloganic Acid: A Technical Guide for Researchers

For Immediate Release

JENA, Germany – The intricate biosynthetic pathway of 8-epideoxyloganic acid, a key intermediate in the production of valuable monoterpenoid indole alkaloids (MIAs), has been a subject of intense research. This technical guide provides an in-depth overview of the enzymatic steps, regulatory networks, and experimental methodologies used to elucidate this critical metabolic route in plants, particularly in the medicinal plant Catharanthus roseus. This document is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis and metabolic engineering.

Introduction to this compound and its Significance

This compound is a pivotal precursor in the biosynthesis of iridoids, a class of monoterpenoids with diverse biological activities. In Catharanthus roseus, this pathway leads to the formation of secologanin, which combines with tryptamine to produce strictosidine, the universal precursor for a vast array of MIAs, including the potent anticancer agents vinblastine and vincristine. Understanding the biosynthesis of this compound is therefore crucial for developing strategies to enhance the production of these medicinally important compounds.

The Biosynthetic Pathway to this compound

The formation of this compound is a multi-step enzymatic process that begins with the universal precursor of monoterpenes, geranyl diphosphate (GPP). The pathway involves a series of oxidation, reduction, and cyclization reactions catalyzed by specific enzymes.

The biosynthesis of this compound from Geranyl Diphosphate (GPP) is a critical segment of the broader iridoid pathway in plants. This multi-step process involves a cascade of enzymatic reactions, each contributing to the stepwise modification of the initial substrate. The pathway commences with the conversion of GPP to geraniol, followed by a series of oxidative steps to form 8-oxogeranial. A key cyclization reaction then leads to the iridoid scaffold, which is further modified to yield 7-deoxyloganetic acid, a direct precursor that is then hydroxylated to form loganic acid. While this compound is an isomer of 7-deoxyloganic acid, the precise enzymatic step and stereochemical control leading to the "epi" configuration at the C8 position are still under investigation. The diagram below outlines the core enzymatic steps leading to the deoxyloganic acid backbone.

Caption: Biosynthesis of this compound.

Quantitative Data on Pathway Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes involved in the early stages of iridoid biosynthesis.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (units) | k_cat_ (s⁻¹) | Reference |

| Geraniol Synthase (GES) | Ocimum basilicum | Geranyl Diphosphate | 21 | - | 0.8 | [1][2] |

| Geraniol Synthase (GES) | Catharanthus roseus | Geranyl Diphosphate | 58.5 | - | - | [3] |

| Iridoid Synthase (CrISY) | Catharanthus roseus | 8-oxogeranial | - | 6431.5 ± 60.7 U/g | - | [4] |

| Iridoid Synthase (NmISY2) | Nepeta mussinii | 8-oxogeranial | - | - | - | [4] |

| 7-Deoxyloganetic Acid Glucosyltransferase (UGT8) | Catharanthus roseus | 7-Deoxyloganetic Acid | - | - | - | [5] |

Note: Comprehensive kinetic data for all enzymes in the pathway, particularly those downstream of iridodial, are still being actively researched. The provided data represents currently available information.

Transcriptional Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stimuli such as elicitors. Jasmonates, particularly methyl jasmonate (MeJA), are potent inducers of the iridoid pathway genes in C. roseus.

Several families of transcription factors have been identified as key regulators:

-

AP2/ERF (APETALA2/Ethylene Response Factor): ORCA (Octadecanoid-responsive Catharanthus AP2-domain protein) transcription factors are well-characterized activators of many genes in the MIA pathway, including those in the iridoid branch.

-

bHLH (basic Helix-Loop-Helix): The bHLH Iridoid Synthesis (BIS) transcription factors (BIS1 and BIS2) have been shown to regulate the expression of early iridoid biosynthesis genes.

-

MYB and WRKY: Members of these transcription factor families also play a role in modulating the expression of pathway genes.

The interplay between these transcription factors forms a complex regulatory network that fine-tunes the metabolic flux towards MIA production.

The transcriptional regulation of iridoid biosynthesis in response to methyl jasmonate (MeJA) involves a hierarchical signaling cascade. MeJA perception leads to the activation of early response transcription factors, such as MYC2. MYC2, in turn, activates the expression of downstream transcription factors, including the AP2/ERF family members ORCA2 and ORCA3, and the bHLH family members BIS1 and BIS2. These transcription factors then bind to the promoters of specific iridoid biosynthetic genes, such as Geraniol Synthase (GES), Geraniol 8-Hydroxylase (G8H), and Iridoid Synthase (ISY), to upregulate their expression and enhance the production of iridoids.

Caption: MeJA-induced transcriptional cascade.

Experimental Protocols

Elucidating the biosynthesis of this compound has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful reverse genetics tool for the rapid functional characterization of genes in planta. The following protocol is adapted for C. roseus using a Tobacco Rattle Virus (TRV)-based vector system.

Experimental Workflow for VIGS in Catharanthus roseus

This workflow outlines the key stages of performing Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus to study gene function. The process begins with the design and construction of a VIGS vector containing a fragment of the target gene. This construct, along with a helper plasmid, is then transformed into Agrobacterium tumefaciens. The transformed Agrobacterium is cultured and then used to infiltrate young C. roseus plants. Following a period of incubation to allow for systemic viral spread and gene silencing, plant tissues are harvested for molecular and metabolic analysis to assess the effects of silencing the target gene.

Caption: VIGS Experimental Workflow.

Materials:

-

C. roseus plants (cv. 'Little Bright Eyes' or 'Sunstorm Apricot'), 4-6 weeks old

-

Agrobacterium tumefaciens strain GV3101

-

pTRV1 and pTRV2 VIGS vectors

-

LB medium (with appropriate antibiotics: kanamycin, gentamicin, rifampicin)

-

Infiltration medium (10 mM MES, 100 µM acetosyringone, 10 mM MgCl₂)

-

Sterile syringes or forceps with looped tips

Procedure:

-

Vector Construction: Clone a 300-500 bp fragment of the target gene into the pTRV2 vector.

-

Agrobacterium Transformation: Transform the pTRV2-target gene construct and the pTRV1 vector separately into electrocompetent A. tumefaciens GV3101 cells.

-

Agrobacterium Culture: a. Inoculate single colonies of transformed A. tumefaciens into 10 mL of LB medium containing 50 µg/mL kanamycin, 25 µg/mL gentamicin, and 100 µg/mL rifampicin. b. Grow for 48 hours at 28°C with shaking.

-

Infiltration: a. Pellet the bacterial cultures by centrifugation and resuspend in the infiltration medium to an OD₆₀₀ of 1.0. b. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. c. Inoculate 4-week-old C. roseus plants by either pricking the stem just below the apical meristem with a needle dipped in the Agrobacterium suspension or by vacuum infiltration of seedlings.[1][6]

-

Incubation and Observation: Grow the infiltrated plants for 4-5 weeks under controlled conditions (21-28°C, 16h light/8h dark photoperiod). Monitor for the silencing phenotype (e.g., photobleaching if a phytoene desaturase (PDS) co-silencing vector is used).[1]

-

Analysis: Harvest silenced tissues for RNA extraction and qRT-PCR to confirm gene knockdown, and for metabolite extraction and LC-MS analysis to quantify changes in iridoid levels.[1]

Heterologous Expression and Purification of Pathway Enzymes in Saccharomyces cerevisiae

Heterologous expression in yeast is a common strategy for the functional characterization of plant enzymes, especially cytochrome P450s, which require a specific membrane environment and redox partners.

Experimental Workflow for Heterologous Expression in Yeast

This workflow details the process of expressing a plant-derived enzyme in a yeast system for functional characterization. The procedure starts with the isolation of the target gene's cDNA from the plant. This cDNA is then cloned into a yeast expression vector. The recombinant vector is used to transform Saccharomyces cerevisiae. Successful transformants are selected and grown in culture, where protein expression is induced. Finally, the yeast cells are harvested, and the heterologously expressed protein is purified for subsequent biochemical assays.

Caption: Heterologous Expression Workflow.

Materials:

-

Saccharomyces cerevisiae expression strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana P450 reductase)

-

Yeast expression vector (e.g., pYES-DEST52)

-

Synthetic complete medium lacking uracil (SC-Ura) with 2% glucose

-

YPG medium (1% yeast extract, 2% peptone, 2% glycerol)

-

Galactose for induction

-

Lysis buffer and materials for protein purification (e.g., Ni-NTA affinity chromatography)

Procedure:

-

Vector Construction: Clone the full-length cDNA of the target enzyme (e.g., a cytochrome P450) into a yeast expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Yeast Transformation: Transform the expression construct into the desired yeast strain using the lithium acetate method.

-

Expression Trials: a. Grow a starter culture in SC-Ura medium with 2% glucose overnight at 30°C. b. Inoculate a larger culture in YPG medium with 0.1% glucose and grow overnight. c. Induce protein expression by adding galactose to a final concentration of 2%. d. Optimize induction time and galactose concentration for maximal protein expression.[7]

-

Protein Purification: a. Harvest yeast cells by centrifugation. b. Lyse the cells (e.g., by glass bead disruption or enzymatic digestion). c. Purify the target protein from the microsomal fraction (for membrane-bound proteins like P450s) using affinity chromatography.[7]

-

Enzyme Assays: Use the purified enzyme to perform in vitro activity assays with the putative substrate and necessary co-factors (e.g., NADPH for P450s) and analyze the products by LC-MS or GC-MS.

Metabolite Analysis

The quantification of this compound and other iridoid intermediates is essential for understanding the pathway's flux and regulation. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for this analysis.

Metabolite Extraction from C. roseus Leaves:

-

Harvest and immediately freeze leaf tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract the powder with a suitable solvent, such as 80% methanol, at a low temperature.

-

Centrifuge the extract to remove cell debris.

-

Filter the supernatant through a 0.22 µm filter before LC-MS analysis.

LC-MS Analysis:

-

Column: A C18 reversed-phase column is typically used for the separation of iridoids.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate, is employed.

-

Detection: Mass spectrometry is used for the sensitive and selective detection and quantification of the target metabolites. Multiple Reaction Monitoring (MRM) mode can be used for targeted quantification of known compounds.

Future Perspectives

While significant progress has been made in elucidating the biosynthesis of this compound, several areas require further investigation. The precise stereochemical control mechanisms that lead to the "epi" configuration remain to be fully understood. Furthermore, the identification and characterization of potential transporters involved in the movement of iridoid intermediates between cellular compartments and tissues will provide a more complete picture of the pathway's organization. Continued research in these areas, coupled with advances in synthetic biology and metabolic engineering, holds the promise of developing robust platforms for the sustainable production of valuable MIAs.

References

- 1. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and quantification of active alkaloids in Catharanthus roseus by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional response of the catharanthine biosynthesis pathway to methyl jasmonate/nitric oxide elicitation in Catharanthus roseus hairy root culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. Simultaneous quantitative determination of five alkaloids in Catharanthus roseus by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 8-Epideoxyloganic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epideoxyloganic acid, an iridoid glycoside with the CAS number 88668-99-9, is a natural compound found in plants such as Incarvillea delavayi.[1] While initially noted for its modest pain-relieving properties, recent research has illuminated its significant anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Anti-inflammatory and Antioxidant Activities

Recent studies have demonstrated that this compound (also referred to as DLA in some literature) possesses potent anti-inflammatory and antioxidant properties. These effects are primarily mediated through the activation of the Nrf2/HO-1 signaling pathway and the suppression of the MAPK/NF-κB signaling cascade.

Quantitative Data

The following table summarizes the key quantitative findings from in vitro studies on the anti-inflammatory and antioxidant effects of this compound.

| Parameter | Cell Line | Treatment | Concentration(s) | Result | Reference |

| Cell Viability | RAW 264.7 Macrophages | This compound | 12.5, 25, 50 µM | No significant cytotoxicity observed | [2] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | This compound | 12.5, 25, 50 µM | Dose-dependent inhibition of NO production | [2] |

| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 Macrophages | This compound | 12.5, 25, 50 µM | Dose-dependent inhibition of PGE2 production | [2] |

| Reactive Oxygen Species (ROS) Generation | LPS-stimulated RAW 264.7 Macrophages | This compound | 12.5, 25, 50 µM | Dose-dependent suppression of ROS generation | [2] |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory and antioxidant effects by modulating key signaling pathways.

-

Nrf2/HO-1 Pathway Activation: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. This cascade contributes to the reduction of oxidative stress.[2]

-

MAPK/NF-κB Pathway Suppression: Lipopolysaccharide (LPS) stimulation typically activates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, leading to the production of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of key MAPK proteins (p38, ERK, JNK) and prevent the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[2]

Experimental Protocols

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of this compound (12.5, 25, 50 µM) for a specified period before stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

-

Cell Viability Assay (MTT Assay): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution is added to the cells and incubated. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature. The absorbance is then measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) Assay: The level of PGE2 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated with DCFH-DA, and after incubation, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

-

Animals: Male ICR mice are typically used for this model.

-

Procedure: Animals are divided into control and treatment groups. This compound is administered orally at various doses. After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce inflammation. The paw volume is measured using a plethysmometer at different time points post-carrageenan injection. The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

Antinociceptive Activity

This compound has been reported to exhibit weak antinociceptive (pain-relieving) activity. This effect has been primarily evaluated using the acetic acid-induced writhing test in mice.

Quantitative Data

Currently, publicly available literature describes the antinociceptive activity of this compound as "weak" without providing specific quantitative data such as the percentage of writhing inhibition at defined doses. Further research is required to quantify this effect more precisely.

Experimental Protocol

-

Animals: Male mice are commonly used for this assay.

-

Procedure: The animals are divided into a control group, a positive control group (e.g., treated with a known analgesic like indomethacin), and one or more test groups receiving different doses of this compound orally. After a predetermined absorption period (e.g., 30-60 minutes), a solution of acetic acid (typically 0.6-1% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection. The antinociceptive effect is determined by the reduction in the number of writhes in the treated groups compared to the control group.

Conclusion and Future Directions

This compound is an iridoid glycoside with multifaceted biological activities. While its antinociceptive effects are modest, its potent anti-inflammatory and antioxidant properties, mediated through the Nrf2/HO-1 and MAPK/NF-κB pathways, position it as a promising candidate for further investigation in the context of inflammatory and oxidative stress-related diseases.

Future research should focus on:

-

Quantitative analysis of antinociceptive activity: Determining the dose-response relationship and efficacy of this compound in various pain models.

-

In-depth mechanistic studies: Further elucidating the molecular targets and signaling pathways involved in its biological activities.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound to evaluate its drug-like properties.

-

Preclinical efficacy studies: Evaluating the therapeutic potential of this compound in relevant animal models of inflammatory diseases.

This comprehensive technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

8-Epideoxyloganic Acid: A Comprehensive Technical Guide on its Pharmacological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epideoxyloganic acid, an iridoid glycoside, is emerging as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of its core pharmacological properties, with a primary focus on its well-documented anti-inflammatory and antioxidant activities. This document details the molecular mechanisms, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols. Furthermore, it explores the potential, though less extensively studied, neuroprotective and antinociceptive effects, as well as the broader therapeutic possibilities for iridoid glycosides in oncology and metabolic and cardiovascular diseases. The information is presented to support further research and drug development initiatives centered on this promising natural compound.

Introduction

This compound, also known as 8-epi-7-deoxyloganic acid (DLA), is a naturally occurring iridoid glycoside found in various plants, including Incarvillea delavayi.[1][2][3] Iridoids are a class of monoterpenoids known for a wide range of biological activities.[1][4] Recent research has highlighted the potent anti-inflammatory and antioxidant properties of this compound, positioning it as a promising candidate for the development of novel therapeutics.[4][5] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and drug development professionals.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₄O₉ | [6] |

| Molecular Weight | 360.36 g/mol | [6][7] |

| CAS Number | 88668-99-9 | [2][6][8] |

| Synonyms | 8-epi-7-Deoxyloganic acid, 7-Deoxy-8-epiloganic acid | [2][3][9] |

| Class | Iridoid Glycoside, Monoterpenoid | [4][6][7] |

| Natural Sources | Incarvillea delavayi, Scyphiphora hydrophyllacea, Pedicularis artselaeri | [1][2][3][7] |

| Purity (for research) | > 97% | [4] |

| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | [8] |

Pharmacological Properties

Anti-inflammatory and Antioxidant Activity

The most extensively studied pharmacological properties of this compound are its anti-inflammatory and antioxidant effects. In vitro and in vivo studies have demonstrated its ability to mitigate inflammatory responses and combat oxidative stress through the modulation of key signaling pathways.[4][5]

Mechanism of Action:

This compound exerts its anti-inflammatory and antioxidant effects primarily through two interconnected signaling pathways:

-

Nrf2/HO-1 Pathway Activation: It promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][5] This is achieved by decreasing the expression of Keap1, the protein that sequesters Nrf2 in the cytoplasm.[4] Once in the nucleus, Nrf2 upregulates the expression of antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1), which in turn reduces the levels of reactive oxygen species (ROS).[4][5]

-

MAPK/NF-κB Pathway Suppression: this compound inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK.[4][5] This inhibition prevents the activation and nuclear translocation of the Nuclear Factor-kappa B (NF-κB) p65 subunit.[4] By suppressing the NF-κB pathway, it downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[4][5]

Quantitative Data Summary:

The following tables summarize the key quantitative findings from preclinical studies on the anti-inflammatory and antioxidant effects of this compound.

Table 1: In Vitro Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Concentration of this compound (µM) | Result |

| Cell Viability | 12.5, 25, 50 | No significant cytotoxicity observed. |

| Reactive Oxygen Species (ROS) Production | 12.5, 25, 50 | Dose-dependent decrease in LPS-induced ROS production. |

| Nitric Oxide (NO) Production | 12.5, 25, 50 | Significant, dose-dependent inhibition of LPS-induced NO production. |

| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | 12.5, 25, 50 | Dose-dependent reduction in the secretion of TNF-α, IL-6, and IL-1β. |

| iNOS and COX-2 Protein Expression | 12.5, 25, 50 | Dose-dependent downregulation of iNOS and COX-2 expression. |

| Nrf2 Nuclear Translocation | 50 | ~2.8-fold increase in nuclear Nrf2 levels. |

| Keap1 Expression | 50 | ~5-fold decrease in Keap1 expression. |

| HO-1 Expression | 12.5, 25, 50 | Dose-dependent increase in HO-1 protein expression. |

| MAPK Phosphorylation (p-p38, p-ERK, p-JNK) | 12.5, 25, 50 | Dose-dependent inhibition of LPS-induced phosphorylation. |

| NF-κB p65 Nuclear Translocation | 12.5, 25, 50 | Dose-dependent inhibition of LPS-induced nuclear translocation. |

Data synthesized from Alam et al., 2022.[4]

Table 2: In Vivo Effects of this compound on Carrageenan-Induced Paw Edema in Mice

| Parameter | Dosage of this compound (mg/kg) | Result |

| Paw Edema Volume | 25, 50 | Significant, dose-dependent reduction in paw edema. |

| Myeloperoxidase (MPO) Activity | 25, 50 | Dose-dependent decrease in MPO activity in paw tissue. |

| Pro-inflammatory Cytokine Levels in Paw Tissue (TNF-α, IL-6, IL-1β) | 25, 50 | Dose-dependent reduction in cytokine levels. |

| iNOS and COX-2 Expression in Paw Tissue | 25, 50 | Dose-dependent downregulation of iNOS and COX-2 expression. |

| Nrf2 and HO-1 Expression in Paw Tissue | 25, 50 | Dose-dependent upregulation of Nrf2 and HO-1 expression. |

| MAPK Phosphorylation in Paw Tissue | 25, 50 | Dose-dependent inhibition of carrageenan-induced phosphorylation. |

| NF-κB p65 Activation in Paw Tissue | 25, 50 | Dose-dependent inhibition of carrageenan-induced activation. |

Data synthesized from Alam et al., 2022.[4]

Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound are limited, research on a broader range of iridoid glycosides suggests a potential neuroprotective role. A study on eight different iridoid components demonstrated their ability to improve the viability of corticosterone-injured PC12 cells, inhibit apoptosis, and reduce intracellular ROS levels.[10] The proposed mechanisms for these neuroprotective effects include the regulation of amino acid neurotransmitters, interference with amino acid and energy metabolism, and harmonization of oxidative stress levels.[10] Given that this compound shares the core iridoid structure and possesses potent antioxidant and anti-inflammatory properties, it is plausible that it also confers neuroprotective benefits. Further research is warranted to specifically investigate the neuroprotective capacity and underlying mechanisms of this compound.

Antinociceptive Activity

Some initial reports have described this compound as exhibiting weak antinociceptive (pain-relieving) activity.[1][2][3] However, detailed experimental data, including specific models of nociception and dose-response relationships for this particular compound, are currently lacking in the scientific literature. Standard models to evaluate antinociceptive activity, such as the hot plate and formalin tests, could be employed to rigorously assess this potential pharmacological property.

Potential in Other Therapeutic Areas

The broader class of iridoid glycosides has been investigated for a variety of other therapeutic applications, suggesting further avenues of research for this compound.

-

Oncology: Various iridoid glycosides have demonstrated anti-cancer properties by inducing cell cycle arrest, promoting apoptosis, and inhibiting cancer cell migration, invasion, and angiogenesis.[1]

-

Metabolic Disorders: Some iridoid glycosides have shown potential in ameliorating metabolic disorders, including nonalcoholic fatty liver disease, by modulating gut microbiota and improving glucose and lipid metabolism.

-

Cardiovascular Disease: The anti-inflammatory and antioxidant properties of iridoids suggest a potential role in mitigating cardiovascular diseases where these processes are pathogenic.

It is important to note that these are general findings for the iridoid glycoside class, and specific studies are required to determine if this compound possesses similar activities.

Experimental Protocols

In Vitro Anti-inflammatory and Antioxidant Assays

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/mL.

-

After 24 hours, treat cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add DMSO to dissolve formazan crystals and measure absorbance at 570 nm.

-

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with Griess reagent.

-

Measure absorbance at 540 nm.

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for 24 hours.

-

Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for Protein Expression:

-

Treat cells with this compound and/or LPS for the desired time.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against iNOS, COX-2, Nrf2, Keap1, HO-1, p-p38, p-ERK, p-JNK, NF-κB p65, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

-

For nuclear translocation studies, perform nuclear and cytoplasmic fractionation prior to lysis.

-

In Vivo Anti-inflammatory Assay

Animal Model: Male ICR mice.

Methodology:

-

Animal Acclimatization: Acclimatize mice for at least one week with free access to food and water.

-

Carrageenan-Induced Paw Edema:

-

Administer this compound (e.g., 25, 50 mg/kg) or vehicle orally.

-

After 1 hour, inject 1% carrageenan solution subcutaneously into the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection.

-

-

Tissue Collection and Analysis:

-

At the end of the experiment, euthanize the mice and collect the paw tissue.

-

Homogenize the tissue for subsequent analyses.

-

-

Myeloperoxidase (MPO) Assay:

-

Measure MPO activity in the tissue homogenate as an indicator of neutrophil infiltration.

-

-

ELISA for Cytokines:

-

Measure the levels of TNF-α, IL-6, and IL-1β in the tissue homogenate using specific ELISA kits.

-

-

Western Blot Analysis:

-

Perform Western blotting on tissue homogenates to analyze the expression and phosphorylation of key proteins as described in the in vitro protocol.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Caption: Experimental workflow for assessing pharmacological properties.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory and antioxidant properties in preclinical models, primarily through the modulation of the Nrf2/HO-1 and MAPK/NF-κB signaling pathways. The data presented in this technical guide provide a strong foundation for its further investigation as a therapeutic agent for inflammatory conditions.

Future research should focus on several key areas:

-

Neuroprotection and Nociception: Dedicated studies are needed to confirm and quantify the neuroprotective and antinociceptive effects of this compound and to elucidate the specific mechanisms involved.

-

Exploration of Other Therapeutic Potentials: Investigating its efficacy in models of cancer, metabolic disorders, and cardiovascular diseases is a logical next step, given the activities of other iridoid glycosides.

-

Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion profile, which will be critical for dose selection and formulation development.

-

Safety and Toxicology: Rigorous toxicology studies are required to establish a comprehensive safety profile.

-

Clinical Translation: Should further preclinical studies yield positive results, the ultimate goal will be to translate these findings into clinical trials to evaluate the safety and efficacy of this compound in humans.

References

- 1. mdpi.com [mdpi.com]

- 2. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purerims.smu.ac.za [purerims.smu.ac.za]

- 5. Protective Effects of Iridoid Glycoside from Corni Fructus on Type 2 Diabetes with Nonalcoholic Fatty Liver in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling 8-Epideoxyloganic Acid: A Deep Dive into its Discovery and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and isolation of 8-Epideoxyloganic acid, an iridoid glucoside with potential pharmacological applications. Geared towards researchers, scientists, and professionals in drug development, this document details the initial isolation, structural elucidation, and the experimental protocols that have been pivotal in understanding this natural compound.

Introduction

This compound, also known by its synonym 7-Deoxy-8-epiloganic acid, is a naturally occurring iridoid glucoside. Iridoids are a class of monoterpenoids that are widespread in the plant kingdom and are known for their diverse biological activities. The discovery and study of this compound have contributed to the broader understanding of iridoid biosynthesis and their potential as therapeutic agents. This whitepaper will trace the history of its isolation and provide a technical foundation for researchers working with this compound.

Discovery and Initial Isolation

The first reported isolation of this compound, referred to as 7-Deoxy-8-epiloganic acid in the primary literature, was from the plant species Pedicularis artselaeri Maxim. (Scrophulariaceae). In a 1998 publication in the Journal of Asian Natural Products Research, a team of researchers—Bao-Ning Su, Jian-Jun Zhai, and Zhong-Jian Jia—reported the isolation of several iridoids from this plant. While their primary focus was on three new iridoid compounds, they also identified 7-Deoxy-8-epiloganic acid as a known constituent of the plant, indicating its prior discovery[1].

Further investigation into the phytochemical landscape of the Pedicularis genus reveals a rich source of iridoid glucosides. While the 1998 study solidified its presence in P. artselaeri, the compound's initial characterization predates this publication. Subsequent studies have also identified this compound in other plant species, including Incarvillea delavayi and Scyphiphora hydrophyllacea, highlighting its distribution across different plant families.

Experimental Protocols for Isolation

The isolation of this compound typically involves the extraction of plant material followed by chromatographic separation. The following is a generalized protocol based on methodologies employed for the isolation of iridoid glucosides from Pedicularis species.

3.1 Plant Material and Extraction

-

Plant Material: Air-dried and powdered whole plants of the source species (e.g., Pedicularis artselaeri) are used as the starting material.

-

Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2 Chromatographic Separation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Iridoid glucosides, being polar, are typically enriched in the n-BuOH fraction.

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing proportions of methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are combined and further purified using repeated column chromatography on silica gel and/or Sephadex LH-20. Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) help in distinguishing between CH, CH₂, and CH₃ groups. 2D NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and elemental composition of the compound.

Quantitative Data

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₉ |

| Molecular Weight | 360.36 g/mol |

| CAS Number | 88668-99-9 |

| Appearance | Amorphous powder |

| Synonyms | 7-Deoxy-8-epiloganic acid |

Logical Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and identification of this compound from a plant source.

Conclusion

This compound is an iridoid glucoside whose presence has been confirmed in several plant species, with its initial scientific mention in the context of phytochemical investigations of Pedicularis artselaeri. The isolation and structural elucidation of this compound have been achieved through standard phytochemical techniques, including solvent extraction, various forms of chromatography, and spectroscopic analysis. This technical guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug discovery, enabling further exploration of the biological activities and therapeutic potential of this compound.

References

Unveiling the Architecture of 8-Epideoxyloganic Acid: A Technical Guide to its Structural Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Epideoxyloganic acid is a naturally occurring iridoid glucoside that has been isolated from various plant species, including Incarvillea delavayi, Pedicularis artselaeri, and Scyphiphora hydrophyllacea.[1] As a member of the iridoid class of compounds, it shares a characteristic cyclopentanopyran skeleton. The precise determination of its three-dimensional structure, including the relative and absolute stereochemistry, is crucial for understanding its biosynthetic pathways, biological activity, and potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the structural elucidation and stereochemical assignment of this compound, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.

Physicochemical Properties

A foundational aspect of structural elucidation is the determination of the molecule's basic physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₉ | PubChem |

| Molecular Weight | 360.36 g/mol | PubChem |

| IUPAC Name | (1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | PubChem |

| CAS Number | 88668-99-9 | PubChem |

Structural Elucidation Workflow

The process of determining the structure of a natural product like this compound is a multi-step process that relies on a combination of spectroscopic and analytical techniques. The logical workflow for this process is outlined below.

References

The Central Role of 8-Epideoxyloganic Acid in Iridoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a large and diverse class of monoterpenoids produced by a wide variety of plant species, where they play crucial roles in defense against herbivores and pathogens. Their complex chemical structures and potent biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties, have made them attractive targets for drug discovery and development. The biosynthesis of these valuable natural products involves a complex network of enzymatic reactions, and understanding the key intermediates and regulatory steps is paramount for metabolic engineering and synthetic biology approaches aimed at enhancing their production. This technical guide focuses on the pivotal role of 8-epideoxyloganic acid as a key precursor in the biosynthesis of a specific branch of iridoids, providing a comprehensive overview of the current knowledge, experimental methodologies, and biosynthetic pathways.

Iridoid Biosynthesis: An Overview

The biosynthesis of iridoids originates from the general isoprenoid pathway, which provides the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are utilized to form the C10 monoterpene precursor, geranyl pyrophosphate (GPP). The dedicated iridoid pathway commences with the conversion of GPP to the iridoid skeleton. This process involves a series of enzymatic reactions including hydroxylation, oxidation, and cyclization.

The biosynthesis of iridoids can be broadly divided into two main routes, leading to compounds with different stereochemistry at the C-8 position. Route I typically yields iridoids with 8β-stereochemistry, while Route II produces compounds with 8α-stereochemistry, such as catalpol. This compound is a key intermediate in this second route.[1]

This compound: A Key Branch-Point Intermediate

This compound stands as a critical juncture in the biosynthesis of a subset of iridoids. It is formed from geraniol through a series of enzymatic steps and serves as the precursor for further downstream modifications that lead to a variety of bioactive iridoids, most notably catalpol.

Biosynthetic Pathway Leading to this compound

The formation of this compound from the universal monoterpene precursor geraniol is a multi-step process catalyzed by a series of enzymes. While not all enzymes have been fully characterized in all iridoid-producing species, a general pathway has been elucidated.

Figure 1. Biosynthetic pathway from Geraniol to this compound.

Downstream Conversion of this compound to Catalpol

Once formed, this compound undergoes a series of modifications, including hydroxylation, dehydration, and epoxidation, to yield a variety of downstream iridoids. One of the most well-studied pathways is the conversion of this compound to the medicinally important iridoid, catalpol. This conversion involves several enzymatic steps, with key intermediates such as bartsioside and aucubin having been identified through feeding experiments.[2] Hydroxylases, likely belonging to the cytochrome P450 family, are proposed to play a crucial role in these transformations.[3]

Figure 2. Proposed biosynthetic pathway from this compound to Catalpol.

Quantitative Data

While the role of this compound as a precursor is well-established through qualitative studies, comprehensive quantitative data, such as enzyme kinetics and reaction yields, are still limited in the publicly available literature. The following tables summarize the types of quantitative data that are crucial for a complete understanding and for metabolic engineering efforts. Further research is needed to populate these tables with specific values for the enzymes involved in the metabolism of this compound.

Table 1: Enzyme Kinetic Parameters for this compound Metabolizing Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | kcat (s-1) | Source |

| This compound Hydroxylase | This compound | Data not available | Data not available | Data not available | |

| Other downstream enzymes | Respective substrates | Data not available | Data not available | Data not available |

Table 2: In Vivo and In Vitro Conversion Yields from this compound

| Precursor | Product | System | Conversion Yield (%) | Source |

| This compound | Bartsioside | In vivo feeding study | Data not available | [2] |

| This compound | Aucubin | In vivo feeding study | Data not available | [2] |

| This compound | Catalpol | In vivo feeding study | Data not available | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's role in iridoid biosynthesis. These protocols are based on established techniques and can be adapted for specific research questions.

Heterologous Expression and Purification of Iridoid Biosynthesis Enzymes (e.g., Hydroxylases)

This protocol describes the general workflow for producing and purifying plant-derived enzymes, such as cytochrome P450 hydroxylases, in a heterologous host like Escherichia coli or Saccharomyces cerevisiae.

Figure 3. General workflow for heterologous expression and purification of enzymes.

Methodology:

-

Gene Cloning: The open reading frame of the candidate hydroxylase gene is amplified from cDNA of the iridoid-producing plant and cloned into a suitable expression vector (e.g., pET series for E. coli or pYES series for yeast) containing an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host strain. For cytochrome P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity. The cells are grown to a suitable density, and protein expression is induced.

-

Cell Lysis and Protein Extraction: The cells are harvested and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.

-

Protein Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble protein is then subjected to affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins) to purify the recombinant enzyme. The purified protein is then dialyzed and stored for subsequent assays.

Enzyme Assay for this compound Hydroxylase Activity

This protocol outlines a general method for determining the activity of a hydroxylase enzyme using this compound as a substrate. The reaction is typically monitored by HPLC or LC-MS to detect the formation of the hydroxylated product.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture contains a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the purified hydroxylase enzyme, a source of reducing equivalents (e.g., an NADPH-generating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the substrate, this compound.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate or the enzyme. The mixture is then incubated at an optimal temperature for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of a solvent such as ethyl acetate or by quenching with acid. The product is then extracted from the aqueous phase using an appropriate organic solvent.

-

Product Analysis: The extracted product is analyzed by HPLC or LC-MS. The identity of the product can be confirmed by comparison with an authentic standard (if available) or by mass spectrometry and NMR analysis. The amount of product formed is quantified to determine the enzyme's activity.

In Vivo Feeding Studies with Isotopically Labeled this compound

Feeding studies using isotopically labeled precursors are a powerful tool to trace the metabolic fate of a compound within a living organism. This protocol describes a general approach for conducting a feeding study with deuterium-labeled this compound in an iridoid-producing plant.

Figure 4. Workflow for an in vivo feeding study with an isotopically labeled precursor.

Methodology:

-

Synthesis of Labeled Precursor: Deuterium-labeled this compound is synthesized chemically. The position and extent of labeling should be confirmed by NMR and mass spectrometry.

-

Administration to Plant Material: The labeled precursor is administered to the plant material (e.g., seedlings, cell suspension cultures, or hairy roots) through various methods such as root feeding, injection, or addition to the culture medium.

-

Incubation and Harvesting: The plant material is incubated for a specific period to allow for the metabolism of the labeled precursor. At different time points, samples are harvested and immediately quenched to stop enzymatic activity.

-

Metabolite Extraction and Analysis: Metabolites are extracted from the plant tissue using a suitable solvent system. The extract is then analyzed by high-resolution LC-MS to identify and quantify the incorporation of deuterium into downstream iridoids.

-

Data Analysis: The mass spectra of the iridoids are analyzed to determine the mass shift corresponding to the incorporation of deuterium atoms. This information allows for the elucidation of the biosynthetic pathway and the identification of downstream metabolites derived from this compound.

Conclusion

This compound is a crucial precursor in the biosynthesis of a significant class of iridoids, including the medicinally important compound catalpol. A thorough understanding of its formation and subsequent enzymatic conversions is essential for the rational design of metabolic engineering strategies aimed at overproducing these valuable natural products. While significant progress has been made in elucidating the biosynthetic pathway, a notable gap remains in the availability of quantitative data for the enzymes directly involved in the metabolism of this compound. Future research efforts should focus on the biochemical characterization of these enzymes, including the determination of their kinetic parameters and the development of specific and robust assay protocols. Such information will be invaluable for the successful implementation of synthetic biology approaches to create microbial cell factories for the sustainable production of iridoid-based pharmaceuticals.

References

The Bioactive Potential of Iridoid Glycosides: A Technical Review for Drug Discovery and Development

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoid glycosides, a diverse class of monoterpenoids ubiquitously found in a wide array of medicinal plants, have garnered significant scientific attention for their broad spectrum of pharmacological activities. These compounds are characterized by a cyclopentanopyran ring system and are typically found as glycosides. This technical guide provides a comprehensive literature review of the multifaceted bioactivities of iridoid glycosides, with a particular focus on their anti-inflammatory, anticancer, neuroprotective, hepatoprotective, antidiabetic, antiviral, and immunomodulatory properties. This document synthesizes quantitative data from numerous studies into structured tables for comparative analysis, presents detailed protocols for key experimental assays, and visualizes the intricate signaling pathways modulated by these compounds using Graphviz diagrams. The aim is to furnish researchers, scientists, and drug development professionals with a thorough and actionable resource to facilitate further investigation and therapeutic application of iridoid glycosides.

Introduction

Iridoids are a class of secondary metabolites that are widely distributed in the plant kingdom, often serving as defensive compounds against herbivores and pathogens.[1] Their chemical structure is based on the iridane skeleton, which is a cyclopentane[c]pyran system.[1] When a sugar moiety, most commonly glucose, is attached to the iridoid aglycone, they are known as iridoid glycosides.[1] These natural products have been the subject of extensive research due to their diverse and potent biological activities, making them promising candidates for the development of new therapeutic agents.[1][2] This review will delve into the significant bioactivities of iridoid glycosides, presenting key quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Bioactivities of Iridoid Glycosides

Iridoid glycosides exhibit a remarkable range of pharmacological effects, which are summarized in the following sections.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Many iridoid glycosides have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.

Table 1: Anti-inflammatory Activity of Iridoid Glycosides

| Compound | Source | Assay | Target/Mechanism | IC50/EC50/Inhibition | Reference |

| Loganin | Cornus mas L. | IL-1β-induced rat chondrocytes | Inhibition of apoptosis and ECM degradation via PI3K/Akt signaling | - | [3] |

| Camptoside | Camptosorus sibiricus Rupr. | LPS-induced RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | IC50: 11.2 µM | [3] |

| Iridoid Glycosides (unspecified) | Gomphandra mollis | Not specified | Not specified | IC50: 6.13 to 13.0 µM | [4][5] |

| Geniposidic acid | Castilleja tenuiflora | TPA-induced ear edema in mice | Inhibition of inflammation | 91.01% ± 3.87% inhibition at 0.1 mg/ear | [6] |

| H-Aucubin | Castilleja tenuiflora | COX-2 Inhibition | Inhibition of cyclooxygenase-2 | IC50: 8.83 mM | [6] |

| H-Aucubin | Castilleja tenuiflora | TNF-α Formation | Inhibition of tumor necrosis factor-alpha | IC50: 11.2 mM | [6] |

| H-Aucubin | Castilleja tenuiflora | NO Production | Inhibition of nitric oxide | IC50: 14.1 mM | [6] |

| H-Loganin | Castilleja tenuiflora | COX-1 Inhibition | Inhibition of cyclooxygenase-1 | IC50: 3.55 mM | [6] |

| H-Geniposide | Castilleja tenuiflora | COX-1 Inhibition | Inhibition of cyclooxygenase-1 | IC50: 5.37 mM | [6] |

This protocol is used to quantify the production of nitrite (a stable product of NO) in cell culture supernatant as an indicator of NO production by macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[7]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[8]

-

Treatment: Pre-treat the cells with various concentrations of the test iridoid glycoside for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) to induce inflammation and incubate for another 24 hours.[8]

-

Nitrite Quantification:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[7]

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

-

Data Analysis: The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Anticancer Activity

Iridoid glycosides have shown promise as anticancer agents by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.

Table 2: Anticancer Activity of Iridoid Glycosides

| Compound | Cell Line | Assay | IC50 | Reference |

| Kutkin | MCF-7 (Breast Cancer) | Cytotoxicity Assay | - | |

| Picroside I | MCF-7 (Breast Cancer) | Cytotoxicity Assay | - | |

| Kutkoside | MCF-7 (Breast Cancer) | Cytotoxicity Assay | - | |

| Theveside-N-(p-methoxyphenyl)-carboxamide | HCT-116 (Colon Cancer) | Cytotoxicity Assay | 190 µM | |

| Theveside-N-(cyclohexyl)-carboxamide | A375 (Skin Cancer) | Cytotoxicity Assay | 150 µM | |

| Hydrolyzed Catalpol | DU145 (Prostate), MDA-MB-231 (Breast), U266 (Multiple Myeloma) | Cytotoxicity Assay | Significant antitumor activity | |

| Hydrolyzed Geniposide | DU145 (Prostate), MDA-MB-231 (Breast), U266 (Multiple Myeloma) | Cytotoxicity Assay | Significant antitumor activity |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the iridoid glycoside and incubate for 24 to 72 hours.[9]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Neuroprotective Activity

Several iridoid glycosides have demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as in cerebral ischemia/reperfusion injury.

This protocol outlines an in vivo model to assess the neuroprotective effects of iridoid glycosides.

-

Animal Model: Use adult male mice. Induce Parkinson's disease-like symptoms by administering rotenone, a neurotoxin that inhibits mitochondrial complex I.[10]

-

Treatment: Administer the iridoid-rich fraction or isolated compound orally to the mice for a specified period before and/or after rotenone administration.[10]

-

Behavioral Tests: Conduct a battery of behavioral tests to assess motor coordination, such as the wire hanging test, stair test, and wooden-walking test.[10]

-

Biochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue. Analyze key biochemical markers of oxidative stress (e.g., malondialdehyde, glutathione) and neuroinflammation in the brain homogenates.

-

Histopathological Examination: Perform histopathological analysis of brain sections to assess neuronal loss and damage in relevant brain regions, such as the substantia nigra.[10]

Hepatoprotective Activity

Iridoid glycosides have shown significant potential in protecting the liver from damage induced by various toxins.

Table 3: Hepatoprotective Activity of Iridoid Glycosides

| Compound/Extract | Model | Key Findings | Reference |

| Total Iridoid Glycosides (Paederia scandens) | CCl4-induced acute liver injury in rats | Decreased ALT and AST levels, reduced liver tissue injury, increased antioxidant enzyme activities (GSH, GAT, SOD), and decreased MDA levels. | [11] |

| Acylated Iridoid Glycosides (Scrophularia hepericifolia) | Paracetamol-induced liver toxicity in rats | Protection of liver tissues. | [12] |

| Amarogentin | Aconitine-induced hepatotoxicity in HepG2 cells | Inductive effect on CYP3A4 mRNA levels, amelioration of mitochondrial dysfunction, and reduction of oxidative stress. | [13] |

This assay evaluates the ability of a compound to protect human liver cells (HepG2) from toxin-induced damage.[12][13]

-

Cell Culture: Culture HepG2 cells in a suitable medium, such as DMEM with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach and grow to form a monolayer.[10]

-

Pre-treatment: Pre-treat the cells with different concentrations of the iridoid glycoside for a specified duration (e.g., 72 hours).[10]

-

Toxin Induction: Induce liver cell damage by exposing the cells to a hepatotoxin, such as carbon tetrachloride (CCl₄) or acetaminophen.[14]

-

Viability Assessment: Assess cell viability using the MTT assay, as described previously.

-

Biochemical Analysis: Measure the levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), released into the culture medium as an indicator of cell damage.

Antidiabetic Activity

Iridoid glycosides have been investigated for their potential to manage type 2 diabetes by improving glucose tolerance and insulin sensitivity.

This assay measures the ability of a compound to inhibit α-amylase, an enzyme involved in carbohydrate digestion.

-

Enzyme and Substrate Preparation: Prepare a solution of α-amylase and a starch solution as the substrate.

-

Incubation: Incubate the α-amylase solution with various concentrations of the iridoid glycoside.

-

Reaction Initiation: Add the starch solution to initiate the enzymatic reaction.

-

Reaction Termination and Measurement: After a specific incubation time, stop the reaction and measure the amount of reducing sugar produced using a colorimetric method, such as the dinitrosalicylic acid (DNS) method.

-

Data Analysis: Calculate the percentage inhibition of α-amylase activity compared to a control without the inhibitor.

Antiviral Activity

Several iridoid glycosides have demonstrated activity against a range of viruses, including influenza A virus and herpes simplex virus-1.

Table 4: Antiviral Activity of Iridoid Glycosides

| Compound/Extract | Virus | Assay | EC50/Inhibition | Reference |

| Iridoid Glycoside Extracts (Fructus Gardeniae) | Influenza A virus (IAV) | Plaque formation assay, CPE, MTT | Dose-dependent inhibition of IAV replication | [2] |

| Officinaloside C | Herpes Simplex Virus-1 (HSV-1) | Plaque reduction assay, RT-qPCR | Significant inhibition of plaque formation, viral gene, and protein expression | [15] |

| Methanol root extract (Clerodendrum myricoides) | Respiratory Syncytial Virus (RSV) | Plaque reduction assay | EC50 = 0.21 µg/ml | [16] |

| Compound 2 (Clerodendrum myricoides) | Respiratory Syncytial Virus (RSV) | Not specified | 43.2% inhibition at 100 µM | [16] |

This assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the antiviral activity of a compound.[17]

-

Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in a multi-well plate.

-

Virus Infection: Infect the cell monolayers with a known amount of virus.

-

Compound Treatment: After a 1-hour incubation to allow for viral adsorption, remove the virus inoculum and overlay the cells with a medium containing methylcellulose and different concentrations of the iridoid glycoside.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells with a dye such as crystal violet to visualize and count the plaques.

-

Data Analysis: The antiviral activity is expressed as the percentage of plaque reduction in the presence of the compound compared to the virus control. The EC50, the concentration that reduces the number of plaques by 50%, is then calculated.

Immunomodulatory Activity

Iridoid glycosides can modulate the immune system, either by stimulating or suppressing immune responses, which could be beneficial in treating various diseases.

This assay measures the proliferation of lymphocytes in response to a stimulus, which is a key indicator of an immune response.[11]

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs), which contain lymphocytes, from blood samples.

-

Cell Culture and Stimulation: Culture the PBMCs in a 96-well plate and stimulate them with a mitogen (e.g., phytohemagglutinin) in the presence or absence of the test iridoid glycoside.

-

BrdU Labeling: Add bromodeoxyuridine (BrdU), a synthetic analog of thymidine, to the cell cultures. Proliferating cells will incorporate BrdU into their newly synthesized DNA.[11]

-

Detection:

-

Fix and denature the cells to expose the incorporated BrdU.[11]

-

Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colored product upon reaction with the enzyme.

-

-

Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated, and thus to the degree of cell proliferation.

Signaling Pathways Modulated by Iridoid Glycosides

The diverse bioactivities of iridoid glycosides are often attributed to their ability to modulate key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. Many iridoid glycosides exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.

References

- 1. Trypan Blue Cell Viability Staining: Protocol & Applications | Revvity [revvity.co.jp]

- 2. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. bbrc.in [bbrc.in]

- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. In vitro and in vivo hepatoprotective effects of the total alkaloid fraction of Hygrophila auriculata leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Epideoxyloganic Acid: Properties, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Epideoxyloganic acid, a naturally occurring iridoid glycoside, has emerged as a compound of significant interest in pharmacological research due to its notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, biological activities, and underlying mechanisms of action. Drawing from key experimental studies, this document presents detailed methodologies for in vitro and in vivo assays, along with a visual representation of the signaling pathways it modulates. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a monoterpenoid glycoside with the following key identifiers and properties.

| Property | Value | Citations |

| CAS Number | 88668-99-9 | [1][2][3][4] |

| Molecular Formula | C16H24O9 | [1][2][3] |

| Molecular Weight | 360.36 g/mol | [1][3][4] |

| Synonyms | 7-Deoxy-8-epiloganic acid | [1][4] |

| Natural Sources | Incarvillea delavayi | [4] |

Biological Activity and Mechanism of Action

This compound exhibits potent anti-inflammatory and antioxidant activities. Its primary mechanism of action involves the modulation of key signaling pathways that regulate the cellular response to inflammation and oxidative stress.

Anti-inflammatory Effects

Experimental studies have demonstrated that this compound can significantly attenuate inflammatory responses. In models utilizing lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to decrease the production of pro-inflammatory mediators. This is achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. The inhibition of these pathways leads to a downstream reduction in the expression of inflammatory cytokines and enzymes.

Antioxidant Effects

The antioxidant properties of this compound are primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). By upregulating the Nrf2/HO-1 axis, this compound enhances the cellular defense against oxidative stress.

Signaling Pathways

The interplay between the MAPK/NF-κB and Nrf2/HO-1 signaling pathways is central to the biological activity of this compound.

Caption: Inhibition of the MAPK/NF-κB signaling pathway by this compound.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is a standard and widely used method for evaluating the acute anti-inflammatory activity of compounds.

-

Animals: Male Sprague-Dawley rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Groups:

-

Vehicle control (e.g., 0.5% carboxymethylcellulose).

-

This compound (various doses, e.g., 10, 20, 40 mg/kg, administered orally).

-

Positive control (e.g., Indomethacin, 10 mg/kg, administered orally).

-

-

Procedure:

-